1-((1-Methylpyrrolidin-2-yl)methyl)piperazine

Description

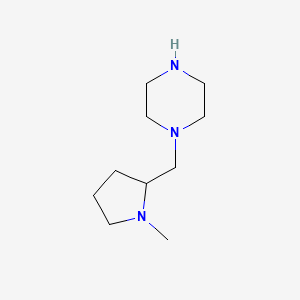

1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is a piperazine derivative characterized by a methylpyrrolidine substituent attached to the piperazine ring via a methylene bridge. Its molecular formula is C₁₀H₂₁N₃, with a molecular weight of 183.29 g/mol . The compound exhibits a predicted density of 0.980 g/cm³ and a boiling point of 255.6°C, reflecting moderate hydrophobicity and thermal stability.

Properties

Molecular Formula |

C10H21N3 |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

1-[(1-methylpyrrolidin-2-yl)methyl]piperazine |

InChI |

InChI=1S/C10H21N3/c1-12-6-2-3-10(12)9-13-7-4-11-5-8-13/h10-11H,2-9H2,1H3 |

InChI Key |

CSOYJQIXGATGDG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1CN2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Methylpyrrolidin-2-yl)methyl)piperazine typically involves the reaction of 1-methylpyrrolidine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of 1-methylpyrrolidine . The reaction is usually carried out in an organic solvent like dichloromethane or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . The choice of solvents and reagents is crucial to ensure the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-((1-Methylpyrrolidin-2-yl)methyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines .

Scientific Research Applications

1-((1-Methylpyrrolidin-2-yl)methyl)piperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of 1-((1-Methylpyrrolidin-2-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique pyrrolidine-methyl-piperazine scaffold distinguishes it from other piperazine derivatives. Key structural analogs include:

Key Observations :

- Pyrrolidine vs. Aryl Substituents : The target compound’s pyrrolidine group may enhance blood-brain barrier penetration compared to aryl-substituted analogs (e.g., TFMPP, flunarizine), which are bulkier and more lipophilic .

- Imidazole Hybrids : Azole-containing derivatives (e.g., ) exhibit potent antimicrobial activity, likely due to imidazole’s metal-binding properties, which the target compound lacks .

Physical and Chemical Properties

| Property | 1-((1-Methylpyrrolidin-2-yl)methyl)piperazine | 1-[(1-Methylimidazol-2-yl)(phenyl)methyl]piperazine | TFMPP | Flunarizine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 183.29 | 256.35 | 230.23 | 404.49 |

| Density (g/cm³) | 0.980 (predicted) | N/A | N/A | 1.21 (est.) |

| Boiling Point (°C) | 255.6 (predicted) | N/A | N/A | >300 |

| pKa | 10.35 (predicted) | N/A | ~9.2 (est.) | 7.8–8.5 |

| Solubility | Moderate in polar solvents | Low (hydrophobic aryl group) | Low | Lipophilic |

Notes:

- Flunarizine’s fluorinated aryl groups reduce metabolic clearance compared to non-fluorinated analogs like cinnarizine .

Biological Activity

1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug discovery and development.

The molecular formula of this compound is C10H20N2, and it has a molecular weight of approximately 168.28 g/mol. Its structure includes a piperazine ring, which is known for its versatility in binding to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2 |

| Molecular Weight | 168.28 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. It has been investigated for its potential as an inhibitor of specific enzymes and as a modulator of neurotransmitter systems, particularly in the central nervous system.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In one study, derivatives of piperazine were synthesized and evaluated for their activity against various bacterial strains. The results indicated that certain analogs exhibited significant antibacterial activity, suggesting that modifications to the piperazine structure could enhance efficacy against resistant strains of bacteria .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. A study focused on the inhibition of Polo-like kinase 1 (Plk1), a crucial regulator of cell division, showed that compounds with similar piperazine structures were effective in inhibiting Plk1 activity in cancer cell lines . This suggests that further exploration of this compound could lead to the development of new cancer therapeutics.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been studied, particularly its effects on serotonin and dopamine receptors. Research indicates that piperazine derivatives can modulate these receptors, potentially leading to anxiolytic or antidepressant effects .

Case Studies

Case Study 1: Antimicrobial Screening

In a comprehensive screening of 20,000 small molecules for antimicrobial activity, several piperazine derivatives were identified as potent against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing the efficacy and solubility of these compounds .

Case Study 2: Cancer Cell Proliferation Inhibition

A study investigating the effects of piperazine derivatives on cancer cell lines demonstrated that certain compounds significantly reduced cell viability through apoptosis induction. The mechanism involved disruption of mitotic progression, implicating the potential use of these compounds in targeted cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.